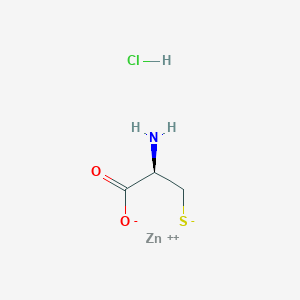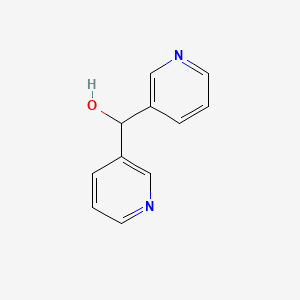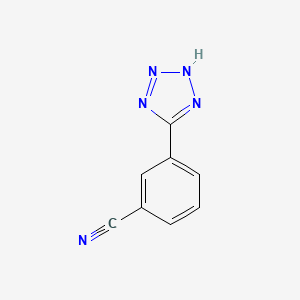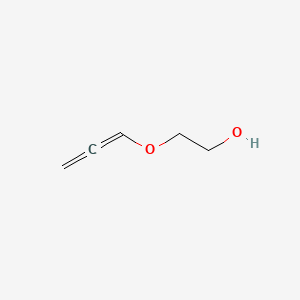
Zinc Cysteinate Hydrochloride
Übersicht
Beschreibung
Zinc Cysteinate Hydrochloride is a compound formed by the combination of zinc ions and cysteine, an amino acid containing a thiol group. This compound is known for its ability to bind zinc ions, which play a crucial role in various biological processes. This compound is often used in research and industrial applications due to its unique properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zinc Cysteinate Hydrochloride typically involves the reaction of zinc chloride with cysteine in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the proper formation of the complex. The general reaction can be represented as: [ \text{ZnCl}_2 + 2 \text{Cysteine} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the dissolution of zinc chloride in water, followed by the addition of cysteine. The mixture is stirred and maintained at a specific pH to facilitate the formation of the desired product. The resulting solution is then filtered, and the product is isolated through crystallization or precipitation methods.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group of cysteine is oxidized to form disulfide bonds.
Reduction: The compound can also participate in reduction reactions, where the disulfide bonds are reduced back to thiol groups.
Substitution: this compound can undergo substitution reactions, where the zinc ion can be replaced by other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Other metal salts such as copper sulfate, nickel chloride.
Major Products Formed:
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free cysteine.
Substitution: Formation of metal-cysteine complexes with different metal ions.
Wissenschaftliche Forschungsanwendungen
Zinc Cysteinate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study metal-ligand interactions and coordination chemistry.
Biology: Investigated for its role in zinc transport and homeostasis in biological systems.
Medicine: Explored for its potential therapeutic applications, including antioxidant properties and as a zinc supplement.
Industry: Utilized in the formulation of dietary supplements and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Zinc Cysteinate Hydrochloride involves the binding of zinc ions to the thiol group of cysteine. This binding facilitates the transport and availability of zinc ions in biological systems. Zinc ions play a crucial role in various enzymatic reactions, gene expression, and cellular signaling pathways. The compound’s antioxidant properties are attributed to the thiol group, which can neutralize reactive oxygen species and protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Zinc Gluconate: Another zinc compound used as a dietary supplement.
Zinc Acetate: Known for its use in lozenges to reduce the duration of common cold symptoms.
Zinc Sulfate: Commonly used in agriculture and medicine as a zinc supplement.
Uniqueness of Zinc Cysteinate Hydrochloride: this compound is unique due to its specific interaction with cysteine, which provides both zinc supplementation and antioxidant benefits. The presence of the thiol group in cysteine allows for unique redox reactions and metal-binding properties that are not observed in other zinc compounds.
Eigenschaften
IUPAC Name |
zinc;(2R)-2-amino-3-sulfidopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH.Zn/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;/q;;+2/p-2/t2-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACWWEXAGRDPTH-JIZZDEOASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)[S-].Cl.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)[S-].Cl.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2SZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440005 | |
| Record name | Zinc Cysteinate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549521-94-0 | |
| Record name | Zinc Cysteinate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one](/img/structure/B1600242.png)


